1-Chloro-2-(3-chloropropyl)benzene
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Overview
Description
1-Chloro-2-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H11Cl2 It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a 3-chloropropyl group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(3-chloropropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Major Products Formed:
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations, during electrophilic aromatic substitution reactions. The chlorine atoms can stabilize these intermediates through inductive and resonance effects, facilitating further reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-Chloro-2-propylbenzene: Similar structure but lacks the additional chlorine atom on the propyl group.
1-Chloro-3-phenylpropane: Similar structure but with the chlorine atom on the benzene ring at a different position.
Uniqueness: 1-Chloro-2-(3-chloropropyl)benzene is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. This dual substitution pattern can lead to distinct chemical behavior compared to its analogs .
Properties
IUPAC Name |
1-chloro-2-(3-chloropropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHRPAULDQGPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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